Cas no 37362-29-1 ({[2-amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}[5-(4-formyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid (non-preferred name))

{[2-amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}[5-(4-formyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid (non-preferred name) structure
37362-29-1 structure
Productnaam:{[2-amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}[5-(4-formyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid (non-preferred name)
CAS-nummer:37362-29-1
MF:C16H23N5O12
MW:477.380124330521
CID:1483189
PubChem ID:216480

{[2-amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}[5-(4-formyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid (non-preferred name) Chemische en fysische eigenschappen

Naam en identificatie

    • {[2-amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}[5-(4-formyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid (non-preferred name)
    • 5-[(2-Amino-5-O-carbamoyl-2-deoxy-L-xylonoyl)amino]-1,5-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-β-D-allofuranuronic acid
    • polyoxin N
    • Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonamino)-1,5-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-, beta-D-
    • BRN 4622021
    • 37362-29-1
    • Inchi: InChI=1S/C16H23N5O12/c17-6(8(24)5(23)3-32-15(18)30)12(27)20-7(14(28)29)11-9(25)10(26)13(33-11)21-1-4(2-22)19-16(21)31/h1-2,5-11,13,23-26H,3,17H2,(H2,18,30)(H,19,31)(H,20,27)(H,28,29)
    • InChI-sleutel: OSWKWKBETDCHCA-UHFFFAOYSA-N
    • LACHT: C1=C(NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C=O

Berekende eigenschappen

  • Exacte massa: 477.13432119g/mol
  • Monoisotopische massa: 477.13432119g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 11
  • Complexiteit: 837
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 284Ų
  • XLogP3: -8

{[2-amino-5-(carbamoyloxy)-3,4-dihydroxypentanoyl]amino}[5-(4-formyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]acetic acid (non-preferred name) Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.